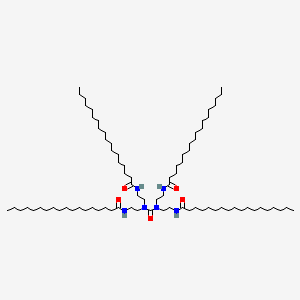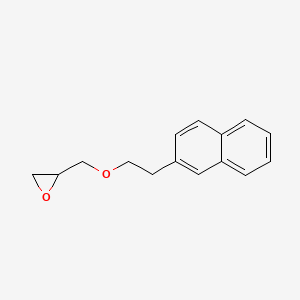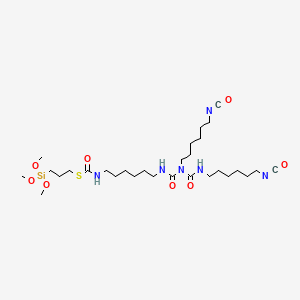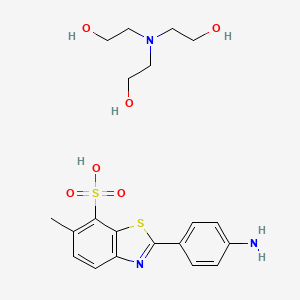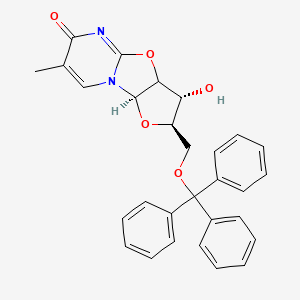
Anhydro-trityl-T
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anhydro-trityl-T is a derivative of trityl radicals, which are known for their stability and unique propertiesThese compounds have found extensive applications in various fields due to their stability and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Anhydro-trityl-T typically involves the reaction of trityl chloride with a suitable base to form the trityl radical. This process can be carried out under anhydrous conditions to prevent the formation of side products. The reaction is usually performed in an inert atmosphere to avoid oxidation .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques such as chromatography is essential to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Anhydro-trityl-T undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trityl cations, which are useful intermediates in organic synthesis.
Reduction: Reduction of this compound can lead to the formation of trityl anions, which are highly reactive species.
Substitution: The compound can participate in substitution reactions, where one of the aryl groups is replaced by another substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a catalyst and can be carried out under mild conditions.
Major Products: The major products formed from these reactions include trityl cations, trityl anions, and substituted trityl derivatives .
Aplicaciones Científicas De Investigación
Anhydro-trityl-T has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Anhydro-trityl-T involves its ability to stabilize free radicals. The central carbon atom in the trityl radical can delocalize the unpaired electron over the three aryl groups, providing stability to the radical. This property makes this compound an effective spin label and a useful tool in studying radical reactions .
Comparación Con Compuestos Similares
Triphenylmethyl Radical: Similar to Anhydro-trityl-T, this compound is also a stable radical with three phenyl groups attached to a central carbon atom.
Tris(2,4,6-trichlorophenyl)methyl Radical: This compound has three trichlorophenyl groups attached to the central carbon atom, providing enhanced stability due to the electron-withdrawing effect of the chlorine atoms.
Uniqueness: this compound is unique due to its specific structure and the stability it offers. The presence of the anhydro group enhances its reactivity and makes it suitable for a wide range of applications in different fields .
Propiedades
Número CAS |
22423-25-2 |
|---|---|
Fórmula molecular |
C29H26N2O5 |
Peso molecular |
482.5 g/mol |
Nombre IUPAC |
(2R,4R,5R)-5-hydroxy-11-methyl-4-(trityloxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one |
InChI |
InChI=1S/C29H26N2O5/c1-19-17-31-27-25(36-28(31)30-26(19)33)24(32)23(35-27)18-34-29(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-17,23-25,27,32H,18H2,1H3/t23-,24-,25?,27-/m1/s1 |
Clave InChI |
HUKPMMVMWXGYKY-OVHROIHKSA-N |
SMILES isomérico |
CC1=CN2[C@H]3C([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O)OC2=NC1=O |
SMILES canónico |
CC1=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O)OC2=NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


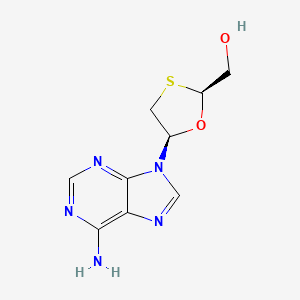
![2-cyclobutyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15196021.png)
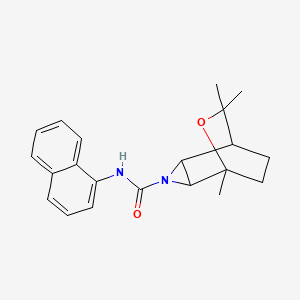
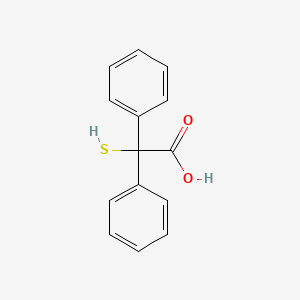
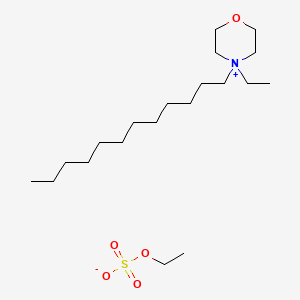
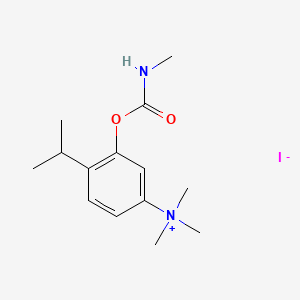
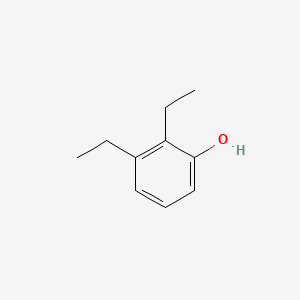


![2-(2-Diethylaminoethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B15196057.png)
